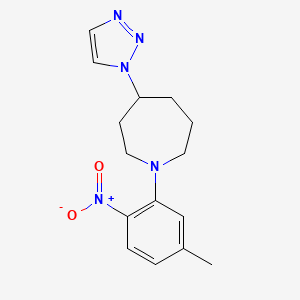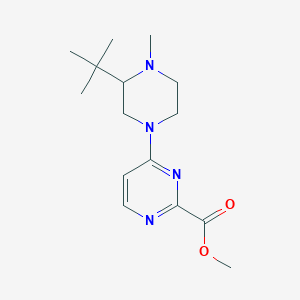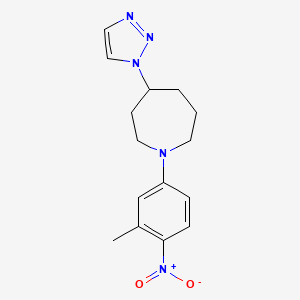
1-(5-Methyl-2-nitrophenyl)-4-(triazol-1-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-2-nitrophenyl)-4-(triazol-1-yl)azepane is a synthetic organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles. This compound features a triazole ring and a nitrophenyl group, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-nitrophenyl)-4-(triazol-1-yl)azepane typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazole ring: This step may involve a click chemistry reaction, such as the Huisgen cycloaddition, between an azide and an alkyne.
Attachment of the nitrophenyl group: This can be done through nitration reactions followed by coupling reactions to attach the nitrophenyl group to the azepane ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methyl-2-nitrophenyl)-4-(triazol-1-yl)azepane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
1-(5-Methyl-2-nitrophenyl)-4-(triazol-1-yl)azepane may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-2-nitrophenyl)-4-(triazol-1-yl)azepane would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Nitrophenyl)-4-(triazol-1-yl)azepane
- 1-(5-Methyl-2-nitrophenyl)-4-(imidazol-1-yl)azepane
- 1-(5-Methyl-2-nitrophenyl)-4-(triazol-1-yl)piperidine
Uniqueness
1-(5-Methyl-2-nitrophenyl)-4-(triazol-1-yl)azepane is unique due to the combination of its structural features, such as the azepane ring, triazole ring, and nitrophenyl group. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
1-(5-methyl-2-nitrophenyl)-4-(triazol-1-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-12-4-5-14(20(21)22)15(11-12)18-8-2-3-13(6-9-18)19-10-7-16-17-19/h4-5,7,10-11,13H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRQSYLSBBJAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])N2CCCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-1,2,4-oxadiazol-3-yl]-2-methylpyrazol-3-amine](/img/structure/B6983404.png)
![4-[5-(Cyclopent-2-en-1-ylmethyl)-1,2,4-oxadiazol-3-yl]-2-methylpyrazol-3-amine](/img/structure/B6983405.png)
![5-[5-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B6983413.png)
![5-Bromo-4-[5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B6983423.png)
![2,2-Difluoro-3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B6983426.png)
![2-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidine](/img/structure/B6983456.png)
![3-(difluoromethyl)-6-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983457.png)

![5-bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine](/img/structure/B6983474.png)
![6-(3-Tert-butyl-4-methylpiperazin-1-yl)-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983476.png)
![5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline](/img/structure/B6983488.png)

![6-[1-(3-fluoropyrazin-2-yl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6983494.png)
![3-(difluoromethyl)-6-[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983507.png)
